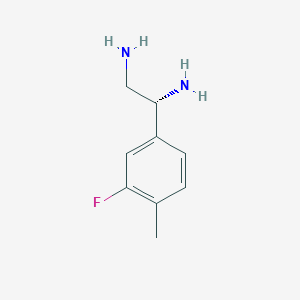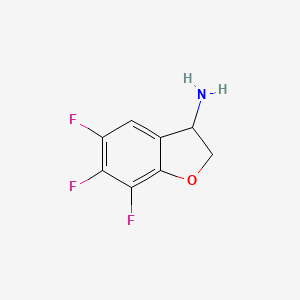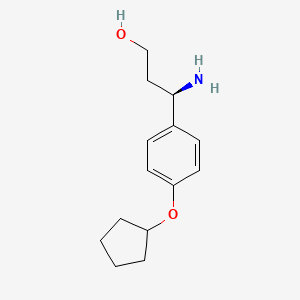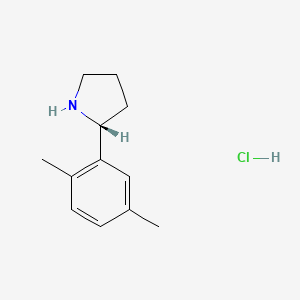
3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazole ring attached to a cyclobutanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyrazole derivative, the introduction of the nitro and trifluoromethyl groups can be achieved through nitration and trifluoromethylation reactions, respectively. The final cyclobutanone ring can be formed via cyclization reactions using specific catalysts and reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification processes to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one involves its interaction with specific molecular targets. The nitro group and trifluoromethyl group can influence the compound’s reactivity and binding affinity to biological targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitro-1H-pyrazol-1-YL)cyclobutan-1-one: Lacks the trifluoromethyl group, which can affect its chemical properties and reactivity.
3-(3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one: Lacks the nitro group, which can influence its biological activity and applications.
Uniqueness
3-(4-Nitro-3-(trifluoromethyl)-1H-pyrazol-1-YL)cyclobutan-1-one is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H6F3N3O3 |
|---|---|
Molecular Weight |
249.15 g/mol |
IUPAC Name |
3-[4-nitro-3-(trifluoromethyl)pyrazol-1-yl]cyclobutan-1-one |
InChI |
InChI=1S/C8H6F3N3O3/c9-8(10,11)7-6(14(16)17)3-13(12-7)4-1-5(15)2-4/h3-4H,1-2H2 |
InChI Key |
IJDQTZCNFXTGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)N2C=C(C(=N2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15236838.png)


![(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236870.png)
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B15236902.png)
![[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B15236905.png)
![Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl](/img/structure/B15236911.png)


![4-Bromo-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B15236920.png)


